molecular formula C16H13N3O6S B5093902 4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5093902
M. Wt: 375.4 g/mol
InChI Key: RUNDXZGBYLIWSZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can be achieved through a multi-step process involving the following key steps:

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, which may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxidized derivatives: Formed by the oxidation of the methoxy group or other parts of the molecule.

    Substituted derivatives: Formed by the substitution of the methoxy group with other functional groups.

Scientific Research Applications

4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the carbamothioyl group.

    2-Amino-3-methoxybenzoic acid: Similar structure but lacks the nitrophenyl group.

Uniqueness

4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both the nitrophenyl and carbamothioyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-25-13-7-6-9(15(21)22)8-11(13)17-16(26)18-14(20)10-4-2-3-5-12(10)19(23)24/h2-8H,1H3,(H,21,22)(H2,17,18,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNDXZGBYLIWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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